molecular formula C15H20O5 B6635410 Tert-butyl (4-acetyl-2-methoxyphenoxy)acetate

Tert-butyl (4-acetyl-2-methoxyphenoxy)acetate

Cat. No. B6635410
M. Wt: 280.32 g/mol
InChI Key: QQNHGFUOHALDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4-acetyl-2-methoxyphenoxy)acetate, also known as TBAMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the pharmaceutical industry. TBAMPA is a derivative of the natural compound, 4-hydroxyphenylacetic acid, and is synthesized through a multistep process.

Scientific Research Applications

  • Oxidation Studies : The oxidation of similar compounds, like 2,6-di-tert-butyl-4-methylphenol, has been studied for understanding the mechanisms involved in phenol oxidation processes. This research is significant for chemical synthesis and industrial applications (Shimizu et al., 1990).

  • Antioxidant Activities : Studies on compounds like 2,6-di-tert-butyl-4-methoxyphenol have been conducted to understand their antioxidant activities, which are essential for various biological and chemical processes (Barclay et al., 1999).

  • Degradation Pathways : Research on the degradation pathways of methyl tert-butyl ether (MTBE) in aqueous solutions provides insights into the environmental fate and treatment of related compounds (Stefan et al., 2000).

  • Analytical Chemistry Applications : The use of tert-butyldimethylsilyl derivatives in capillary gas chromatography for determining catecholamine metabolites in urine exemplifies the analytical applications of related compounds (Muskiet et al., 1981).

  • Electrochemical Studies : Electrochemical oxidation studies of compounds like 4-tert-butylcatechol provide insights into the electrochemical properties and potential applications in electrochemical synthesis and analysis (Nematollahi et al., 2000).

  • Synthesis and Catalysis : Research on tert-Butyl acetothioacetate for synthesizing compounds like 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one demonstrates the use of related compounds in organic synthesis and catalysis (Fox et al., 2003).

  • Selective Deprotection in Synthesis : Studies on the selective removal of tert-butyloxycarbonyl groups in the presence of other protective groups highlight the utility of related compounds in complex organic synthesis processes (Bodanszky et al., 2009).

properties

IUPAC Name

tert-butyl 2-(4-acetyl-2-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-10(16)11-6-7-12(13(8-11)18-5)19-9-14(17)20-15(2,3)4/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNHGFUOHALDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (4-acetyl-2-methoxyphenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (4-acetyl-2-methoxyphenoxy)acetate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (4-acetyl-2-methoxyphenoxy)acetate
Reactant of Route 3
Reactant of Route 3
Tert-butyl (4-acetyl-2-methoxyphenoxy)acetate
Reactant of Route 4
Reactant of Route 4
Tert-butyl (4-acetyl-2-methoxyphenoxy)acetate
Reactant of Route 5
Reactant of Route 5
Tert-butyl (4-acetyl-2-methoxyphenoxy)acetate
Reactant of Route 6
Reactant of Route 6
Tert-butyl (4-acetyl-2-methoxyphenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.